molecular formula C22H29N5O2 B12175743 2-(3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cyclopentylacetamide

2-(3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cyclopentylacetamide

Cat. No.: B12175743
M. Wt: 395.5 g/mol
InChI Key: JMVVQVZPDJMDEP-UHFFFAOYSA-N
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Description

2-(3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cyclopentylacetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a piperazine ring, a pyridazine ring, and a cyclopentylacetamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cyclopentylacetamide typically involves multiple steps, starting with the preparation of the piperazine and pyridazine intermediates. One common method involves the reaction of piperazine with benzyl chloride to form 1-benzylpiperazine . This intermediate is then reacted with a pyridazine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization, filtration, and purification to obtain the final product. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to verify the compound’s purity and structure.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cyclopentylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-(3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cyclopentylacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cyclopentylacetamide involves its interaction with specific molecular targets and pathways. The compound may act on serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives . This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cyclopentylacetamide is unique due to its combination of piperazine, pyridazine, and cyclopentylacetamide moieties. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C22H29N5O2

Molecular Weight

395.5 g/mol

IUPAC Name

2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1-yl]-N-cyclopentylacetamide

InChI

InChI=1S/C22H29N5O2/c28-21(23-19-8-4-5-9-19)17-27-22(29)11-10-20(24-27)26-14-12-25(13-15-26)16-18-6-2-1-3-7-18/h1-3,6-7,10-11,19H,4-5,8-9,12-17H2,(H,23,28)

InChI Key

JMVVQVZPDJMDEP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)CN2C(=O)C=CC(=N2)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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